molecular formula C14H22N2O4 B6754399 N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide

N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide

Cat. No.: B6754399
M. Wt: 282.34 g/mol
InChI Key: HEUPAKLFXQTIKU-UHFFFAOYSA-N
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Description

N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidinyl group and an oxanyl group, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c17-12(10-11-4-8-20-9-5-11)15-6-7-16-13(18)2-1-3-14(16)19/h11H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUPAKLFXQTIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCNC(=O)CC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the preparation of a piperidinyl intermediate through the reaction of a suitable amine with a cyclic anhydride under controlled conditions.

    Introduction of the Oxanyl Group: The oxanyl group is introduced via a nucleophilic substitution reaction, where the piperidinyl intermediate reacts with an oxanyl halide in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxanyl group, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxanyl derivatives.

Scientific Research Applications

N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein-ligand binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide: Shares a similar piperidinyl group but differs in the presence of an isoindolinyl group.

    2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a similar piperidinyl group but has an isoindole structure.

Uniqueness

N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-(oxan-4-yl)acetamide is unique due to its combination of a piperidinyl group and an oxanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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